3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide
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Overview
Description
3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide is a complex organic compound that features multiple thiazolidinone and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole and thiazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The thiazole and thiazolidinone rings play a crucial role in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-YL)-3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide
- 4-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)butanamide
- N-(2-Methylphenyl)-3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide
Uniqueness
What sets 3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide apart is its unique combination of thiazole and thiazolidinone rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14N6O4S6 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
3-[(5E)-4-oxo-5-[4-oxo-3-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H14N6O4S6/c25-9(21-15-19-3-7-31-15)1-5-23-13(27)11(33-17(23)29)12-14(28)24(18(30)34-12)6-2-10(26)22-16-20-4-8-32-16/h3-4,7-8H,1-2,5-6H2,(H,19,21,25)(H,20,22,26)/b12-11+ |
InChI Key |
ASLABQHRJUITIB-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CSC(=N1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=NC=CS4)/SC2=S |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=NC=CS4)SC2=S |
Origin of Product |
United States |
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